molecular formula C17H16N2O2S B3123957 Methyl 6-methyl-2-naphthyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate CAS No. 314051-89-3

Methyl 6-methyl-2-naphthyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate

Cat. No.: B3123957
CAS No.: 314051-89-3
M. Wt: 312.4 g/mol
InChI Key: RFHLVYJSORYQOJ-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-naphthyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate is a complex organic compound with a unique structure that includes a naphthyl group, a thioxo group, and a diazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-2-naphthyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 6-methyl-2-naphthylamine with carbon disulfide and methyl chloroformate under basic conditions to form the thioxo-diazine ring structure. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2-naphthyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The diazine ring can be reduced to form corresponding amines.

    Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the naphthyl group.

Scientific Research Applications

Methyl 6-methyl-2-naphthyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-methyl-2-naphthyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The naphthyl group can enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-methyl-2-naphthyl-4-oxo-2H,3H,5H-3,5-diazinecarboxylate: Similar structure but with an oxo group instead of a thioxo group.

    Methyl 6-methyl-2-naphthyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.

Uniqueness

Methyl 6-methyl-2-naphthyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate is unique due to the presence of both a thioxo group and a diazine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 6-methyl-4-naphthalen-1-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-10-14(16(20)21-2)15(19-17(22)18-10)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,15H,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHLVYJSORYQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801126443
Record name Methyl 1,2,3,4-tetrahydro-6-methyl-4-(1-naphthalenyl)-2-thioxo-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314051-89-3
Record name Methyl 1,2,3,4-tetrahydro-6-methyl-4-(1-naphthalenyl)-2-thioxo-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314051-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,2,3,4-tetrahydro-6-methyl-4-(1-naphthalenyl)-2-thioxo-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 6-methyl-2-naphthyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate
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Methyl 6-methyl-2-naphthyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate
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Methyl 6-methyl-2-naphthyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate
Reactant of Route 4
Methyl 6-methyl-2-naphthyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate
Reactant of Route 5
Methyl 6-methyl-2-naphthyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate
Reactant of Route 6
Methyl 6-methyl-2-naphthyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate

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